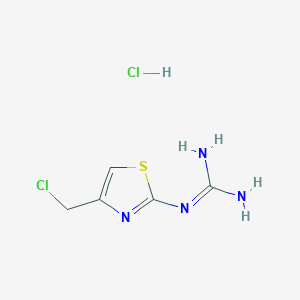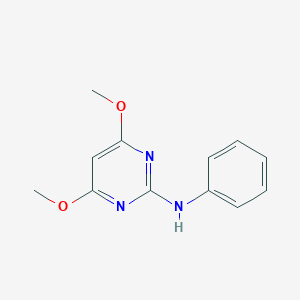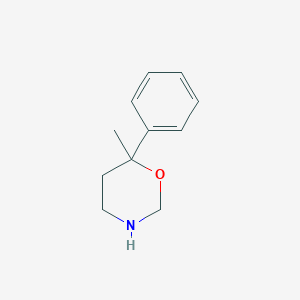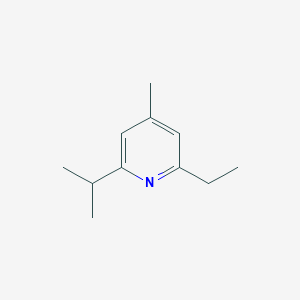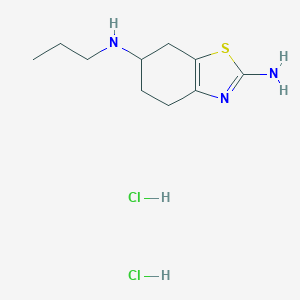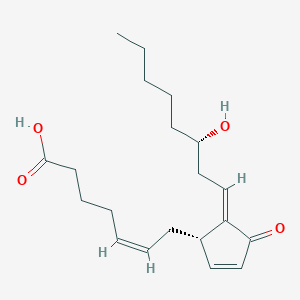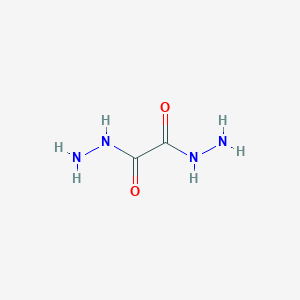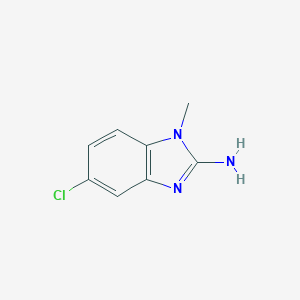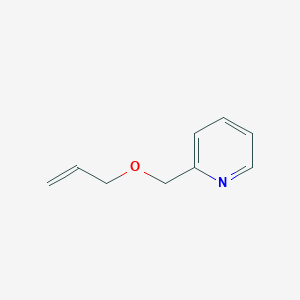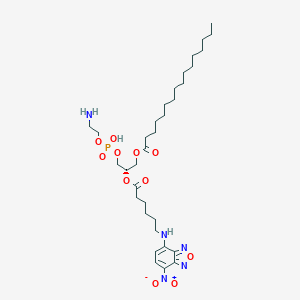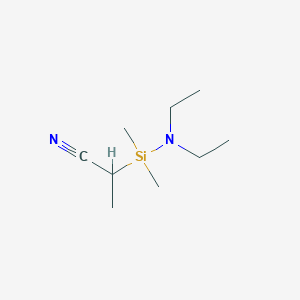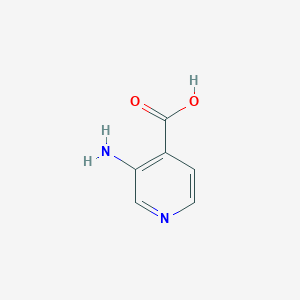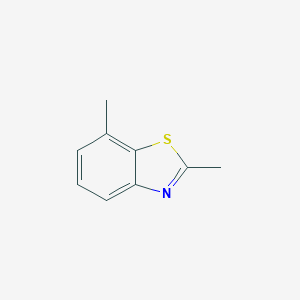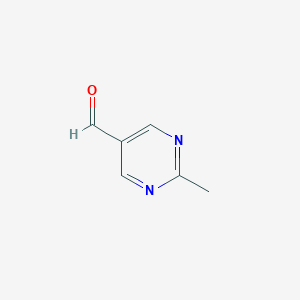![molecular formula C15H15NO2S B021628 2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide CAS No. 1133712-38-5](/img/structure/B21628.png)
2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide
Overview
Description
Modafinil-d5 (Mixture of Diastereomers) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Modafinil, a well-known stimulant used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. The compound has the molecular formula C15H10D5NO2S and a molecular weight of 278.38 .
Mechanism of Action
Target of Action
Modafinil-d5, like Modafinil, primarily targets the dopamine transporter (DAT) . This transporter plays a crucial role in regulating the concentrations of dopamine in the brain, which is a neurotransmitter that influences mood, motivation, and attention .
Mode of Action
Modafinil-d5 acts as a weak dopamine reuptake inhibitor . It binds competitively to the dopamine transporter, inhibiting the reuptake of dopamine . This action leads to an increase in extracellular dopamine levels . Additionally, Modafinil-d5 activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
The increased dopamine levels stimulate dopaminergic signaling pathways, enhancing alertness and cognitive performance . Modafinil-d5 also affects several other central nervous system (CNS) systems, including GABA, glutamate, histamine, and orexin pathways . The potentiation of glutaminergic synapses on hypocretin/orexin neurons and monoaminergic systems, together with inhibitory effects on GABA, is thought to mediate the wakefulness-promoting effects of Modafinil-d5 .
Result of Action
The result of Modafinil-d5’s action is an increase in wakefulness, alertness, and cognitive performance . It displays neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Modafinil-d5 (Mixture of Diastereomers) is known to possess neuroprotective properties . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
It is known to be involved in neurotransmission and has been linked to conditions such as depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .
Molecular Mechanism
It is known to interact with adrenergic receptors and is classified as a stimulant .
Metabolic Pathways
Modafinil-d5 (Mixture of Diastereomers) is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug . Metabolism is largely via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .
Preparation Methods
The synthesis of Modafinil-d5 (Mixture of Diastereomers) involves the incorporation of deuterium atoms into the Modafinil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic routes and reaction conditions for producing Modafinil-d5 are complex and require precise control to ensure the correct incorporation of deuterium atoms. Industrial production methods often involve large-scale chemical synthesis using specialized equipment and reagents .
Chemical Reactions Analysis
Modafinil-d5 (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Modafinil-d5 can lead to the formation of sulfoxides, while reduction can yield sulfides .
Scientific Research Applications
Modafinil-d5 (Mixture of Diastereomers) is widely used in scientific research due to its stable isotope labeling. It is used in pharmacokinetic studies to track the metabolism and distribution of Modafinil in the body. In chemistry, it serves as a reference standard for mass spectrometry and other analytical techniques. In biology and medicine, it is used to study the effects of Modafinil on various biological pathways and to develop new therapeutic agents. The compound’s unique properties make it valuable in a wide range of research applications .
Comparison with Similar Compounds
Modafinil-d5 (Mixture of Diastereomers) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include Modafinil, Armodafinil, and other stimulant drugs used to treat sleep disorders. While Modafinil and Armodafinil share similar pharmacological profiles, Modafinil-d5 is specifically used in research settings for its labeled isotopes, making it a valuable tool for studying the pharmacokinetics and metabolism of Modafinil .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649400 | |
| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133712-38-5 | |
| Record name | 2-[(Phenylphenyl-2,3,4,5,6-d5-methyl)sulfinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133712-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


